zaragozic acid C

Descripción general

Descripción

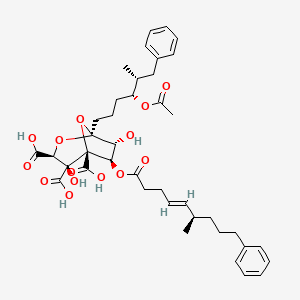

El Ácido Zaragozico C es un producto natural que pertenece a la familia de los ácidos zaragozicos, que son potentes inhibidores de la escualeno sintasa. Esta enzima juega un papel crucial en la biosíntesis de esteroles, incluido el colesterol. El Ácido Zaragozico C se caracteriza por su núcleo único de 2,8-dioxabiciclo[3.2.1]octano, decorado con múltiples grupos hidroxilo y ácidos carboxílicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Ácido Zaragozico C es compleja debido a su estructura densamente funcionalizada y múltiples centros estereogénicos. Una ruta sintética notable implica el uso de la acilación fotoquímica C(sp3)–H. Este método comienza con la D-gluconolactona persilatizada, que sufre una serie de transformaciones que incluyen la ciclación de Norrish Yang bajo irradiación LED violeta, seguida de la apertura oxidativa y otras transformaciones de grupos funcionales .

Métodos de producción industrial: La mayoría de los métodos de producción todavía están en fase de investigación y desarrollo, centrándose en optimizar los rendimientos y la estereoselectividad .

Análisis De Reacciones Químicas

Tipos de reacciones: El Ácido Zaragozico C experimenta diversas reacciones químicas, entre ellas:

Oxidación: Introducción de funcionalidades de oxígeno adicionales.

Reducción: Reducción de grupos carbonilo a alcoholes.

Sustitución: Reemplazo de grupos funcionales por otros, como la acilación.

Reactivos y condiciones comunes:

Oxidación: Uso de agentes oxidantes como el periodato de sodio.

Reducción: Uso de agentes reductores como el hidruro de aluminio y litio.

Sustitución: Uso de agentes acilantes como el anhídrido acético

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados del Ácido Zaragozico C con grupos funcionales modificados, que pueden utilizarse para pruebas biológicas y aplicaciones adicionales .

Aplicaciones Científicas De Investigación

Inhibition of Squalene Synthase

One of the primary applications of zaragozic acid C is its role as a squalene synthase inhibitor . This enzyme catalyzes the first committed step in cholesterol biosynthesis, making this compound a valuable compound in the study of cholesterol metabolism and related disorders.

- Potency : this compound exhibits picomolar inhibitory activity against squalene synthase, with reported Ki values around 45 pM, making it one of the most potent inhibitors known for this enzyme .

- Cholesterol Regulation : The inhibition of squalene synthase leads to decreased cholesterol synthesis in hepatic cells, which has implications for treating conditions like hypercholesterolemia .

Potential Therapeutic Applications

The unique properties of this compound extend beyond cholesterol regulation. Its ability to modulate cellular pathways positions it as a candidate for various therapeutic applications:

- Cancer Treatment : this compound has been shown to enhance the efficacy of radiochemotherapy in acute myeloid leukemia cell lines, suggesting its potential as an adjunct therapy in cancer treatment .

- Antifungal Activity : Given its fungal origin, research indicates that this compound may possess antifungal properties, although further studies are needed to explore this application fully .

Synthetic Chemistry and Research

The synthesis of this compound has been a focus of organic chemistry research due to its complex structure. Several synthetic routes have been developed to produce this compound efficiently:

- Self-Consistent Synthesis : Recent studies have demonstrated innovative synthetic strategies that allow for the rapid construction of this compound's carbon skeleton while minimizing oxidation state changes and protecting group manipulations . This approach not only aids in the efficient synthesis of this compound but also enhances our understanding of complex organic synthesis.

Case Studies and Research Findings

Several studies have documented the applications and synthesis of this compound:

- Study on Inhibition Mechanism : A study highlighted the competitive inhibition mechanism of zaragozic acids on rat liver squalene synthase, demonstrating significant accumulation of metabolic intermediates upon treatment .

- Total Synthesis Approaches : Various total synthesis strategies have been reported, showcasing different methodologies such as photochemical reactions and organocatalysis that contribute to the efficient production of this compound .

Mecanismo De Acción

El Ácido Zaragozico C ejerce sus efectos principalmente inhibiendo la escualeno sintasa, una enzima que cataliza la conversión de pirofosfato de prescualeno a escualeno, un paso clave en la biosíntesis del colesterol. Al inhibir esta enzima, el Ácido Zaragozico C reduce eficazmente la producción de colesterol y otros esteroles. Además, se ha encontrado que inhibe la farnesil transferasa de proteínas ras, lo que es útil para la actividad antitumoral .

Compuestos similares:

- Ácido Zaragozico A

- Ácido Zaragozico B

- Squalestatin 1

Comparación: Si bien todos los ácidos zaragozicos comparten una estructura central similar y funcionan como inhibidores de la escualeno sintasa, el Ácido Zaragozico C es único debido a su disposición específica de grupos hidroxilo y ácidos carboxílicos, que contribuyen a su potente actividad inhibitoria y efectos biológicos distintos .

Referencias

Comparación Con Compuestos Similares

- Zaragozic Acid A

- Zaragozic Acid B

- Squalestatin 1

Comparison: While all zaragozic acids share a similar core structure and function as squalene synthase inhibitors, Zaragozic Acid C is unique due to its specific arrangement of hydroxy and carboxylic acid groups, which contribute to its potent inhibitory activity and distinct biological effects .

References

Actividad Biológica

Zaragozic acid C is a member of the zaragozic acid family, which consists of fungal metabolites known for their potent biological activities, particularly as inhibitors of squalene synthase (SQS). This compound has garnered attention for its potential therapeutic applications, especially in the treatment of hypercholesterolemia and possibly cancer.

This compound features a unique bicyclic structure characterized by a 2,8-dioxobicyclo[3.2.1]octane core with multiple hydroxyl and carboxylic acid groups. The specific structural formula allows it to interact effectively with the active site of squalene synthase, inhibiting its activity.

- Inhibition of Squalene Synthase : Zaragozic acids, including C, act as competitive inhibitors of SQS. The apparent inhibition constant (Ki) values for zaragozic acids A, B, and C are reported as 78 pM, 29 pM, and 45 pM respectively . This high potency indicates that even low concentrations can significantly reduce cholesterol synthesis.

Biological Activities

- Cholesterol Synthesis Inhibition : this compound has been shown to inhibit cholesterol synthesis in Hep G2 cells, a human liver cancer cell line. This effect is crucial for its potential use in treating conditions related to high cholesterol levels .

- Serum Cholesterol-Lowering Effects : In vivo studies have demonstrated that this compound can lower serum cholesterol levels effectively. The compound's ability to inhibit SQS leads to a reduction in cholesterol production, which is beneficial for managing hypercholesterolemia .

- Antitumor Activity : Recent research indicates that zaragozic acids may also exhibit antitumor properties. Their mechanism involves not only the inhibition of SQS but also potential interactions with other cellular pathways involved in tumor growth and proliferation .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

- Study on Fungal Metabolites : Research involving the fungus Mollisia sp. SANK 10294 revealed that novel zaragozic acids (including F-10863A, B, C, and D) possess similar inhibitory effects on SQS as this compound. These compounds have been shown to lower serum cholesterol levels in animal models .

- Total Synthesis and Biological Evaluation : The total synthesis of this compound was achieved using innovative photochemical methods, allowing for detailed biological evaluation of its effects on cholesterol metabolism and potential therapeutic applications .

Comparative Table of Zaragozic Acids

| Compound | Ki (pM) | Cholesterol Inhibition | Antitumor Activity |

|---|---|---|---|

| Zaragozic Acid A | 78 | Yes | Yes |

| Zaragozic Acid B | 29 | Yes | Yes |

| This compound | 45 | Yes | Potentially |

Propiedades

Número CAS |

146389-62-0 |

|---|---|

Fórmula molecular |

C40H50O14 |

Peso molecular |

754.8 g/mol |

Nombre IUPAC |

(1S,3S,4S,5R,6R,7R)-1-[(4R,5R)-4-acetyloxy-5-methyl-6-phenylhexyl]-4,7-dihydroxy-6-[(E,6R)-6-methyl-9-phenylnon-4-enoyl]oxy-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid |

InChI |

InChI=1S/C40H50O14/c1-25(15-12-20-28-16-6-4-7-17-28)14-10-11-22-31(42)52-33-32(43)38(53-34(35(44)45)39(50,36(46)47)40(33,54-38)37(48)49)23-13-21-30(51-27(3)41)26(2)24-29-18-8-5-9-19-29/h4-10,14,16-19,25-26,30,32-34,43,50H,11-13,15,20-24H2,1-3H3,(H,44,45)(H,46,47)(H,48,49)/b14-10+/t25-,26+,30+,32+,33+,34+,38-,39+,40-/m0/s1 |

Clave InChI |

KQMNJFMTGHRJHM-ZFSXNWTMSA-N |

SMILES |

CC(CCCC1=CC=CC=C1)C=CCCC(=O)OC2C(C3(OC(C(C2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC4=CC=CC=C4)OC(=O)C)O |

SMILES isomérico |

C[C@H](CCCC1=CC=CC=C1)/C=C/CCC(=O)O[C@@H]2[C@H]([C@]3(O[C@@H]([C@]([C@@]2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCC[C@H]([C@H](C)CC4=CC=CC=C4)OC(=O)C)O |

SMILES canónico |

CC(CCCC1=CC=CC=C1)C=CCCC(=O)OC2C(C3(OC(C(C2(O3)C(=O)O)(C(=O)O)O)C(=O)O)CCCC(C(C)CC4=CC=CC=C4)OC(=O)C)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Zaragozic acid C; L-697350; L 697350; L697350; L-697,350; L 697,350; L697,350; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.